molecular formula C9H14N2O3S B2854963 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole CAS No. 1185124-04-2

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole

Cat. No.: B2854963
CAS No.: 1185124-04-2
M. Wt: 230.28
InChI Key: IUKADXXFBFQTOO-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group and a pyrrolidine ring bearing a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole typically involves the formation of the isoxazole ring followed by the introduction of the pyrrolidine and methylsulfonyl groups. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . Subsequent reactions introduce the pyrrolidine and methylsulfonyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonylpyrrolidin-2-yl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring with a pyrrolidine and methylsulfonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-3-(1-methylsulfonylpyrrolidin-2-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-7-6-8(10-14-7)9-4-3-5-11(9)15(2,12)13/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKADXXFBFQTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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